molecular formula C11H16ClN3O B2736947 2-chloro-N-[3-(dimethylamino)propyl]nicotinamide CAS No. 546116-78-3

2-chloro-N-[3-(dimethylamino)propyl]nicotinamide

Cat. No.: B2736947
CAS No.: 546116-78-3
M. Wt: 241.72
InChI Key: ZZGIOUHJZRAVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide (CAS: 546116-78-3) is a nicotinamide derivative featuring a chloro-substituted pyridine core and a dimethylaminopropyl chain linked via an amide bond. Its molecular formula is C₁₂H₁₇ClN₄O, with a molecular weight of 280.75 g/mol (calculated). The compound is synthesized by coupling 2-chloronicotinoyl chloride with 3-(dimethylamino)propylamine, achieving a purity of 95% as reported in commercial catalogs . The dimethylaminopropyl group enhances solubility in polar solvents and may improve bioavailability, making it a candidate for pharmaceutical research, particularly in enzyme inhibition studies (e.g., kinase or PARP inhibitors).

Properties

IUPAC Name

2-chloro-N-[3-(dimethylamino)propyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-15(2)8-4-7-14-11(16)9-5-3-6-13-10(9)12/h3,5-6H,4,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGIOUHJZRAVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide, a synthetic compound derived from nicotinamide, exhibits significant biological activity that has garnered attention in pharmacological research. With the molecular formula C11H16ClN3O and a molecular weight of 241.72 g/mol, this compound is characterized by its chloro and dimethylamino groups, which contribute to its reactivity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H16ClN3O
  • Molecular Weight : 241.72 g/mol
  • Melting Point : 187-190 °C
  • Structure : The compound features a chloro group, a dimethylamino group, and is derived from nicotinamide.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloro group enhances its electrophilic character, allowing it to engage in nucleophilic substitution reactions with biological nucleophiles such as amines or alcohols. Additionally, the dimethylamino group can undergo protonation under acidic conditions, influencing the compound's solubility and reactivity in biological systems.

Potential Pharmacological Activities

  • Antidepressant Properties : Compounds with similar dimethylamino structures have been evaluated for their antidepressant effects, suggesting that this compound may exhibit similar therapeutic benefits.
  • Metabolic Enhancement : Derivatives of nicotinamide are known to enhance metabolic processes, indicating potential applications in treating metabolic disorders.
  • Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter systems involved in mood regulation, warranting further investigation into its pharmacodynamics.

Research Findings

A variety of studies have been conducted to assess the biological effects of this compound:

  • Study on Photodamage : While not directly focused on this compound, related research on nicotinamide derivatives has shown their effectiveness in protecting skin from UV-induced damage by modulating signaling pathways involved in cellular repair mechanisms . This underscores the potential for similar protective roles in other biological contexts.
  • Enzyme Inhibition : Research indicates that compounds with structural similarities may inhibit specific enzymes or disrupt cellular processes by binding to key proteins. This suggests that this compound could possess similar inhibitory effects.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
3-(Dimethylamino)propyl chlorideC5H12ClNIntermediate for antipsychotic drugs; simpler structure.
N,N-DimethylnicotinamideC8H10N2OLacks the chloro group; studied for metabolic effects.
NicotinamideC6H6N2OCommon vitamin derivative; broader applications in nutrition.

The presence of the chloro group in this compound enhances its reactivity compared to its analogs, making it particularly valuable in pharmaceutical synthesis and agrochemical development.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs, their molecular properties, and functional distinctions:

Compound Name (CAS) Molecular Formula Substituent Features Key Properties/Applications References
2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide (57841-61-9) C₁₃H₁₁Cl₂N₂O₂ Chlorophenyl group (Cl, CH₃) Higher lipophilicity; potential metabolite in clonixin API synthesis
2-Chloro-N-[3-(diethylamino)propyl]acetamide C₉H₁₉ClN₂O Acetamide core; diethylamino group Reduced aromaticity; altered metabolic stability
2-Chloro-N-(3-nitro-benzyl)-nicotinamide C₁₃H₁₀ClN₃O₃ Nitrobenzyl group Electron-withdrawing nitro group; increased reactivity
N-(3-{[2-(2-Chlorophenoxy)acetyl]amino}propyl)nicotinamide (876883-33-9) C₁₇H₁₈ClN₃O₃ Phenoxyacetyl linker Enhanced lipophilicity; potential CNS activity
2-Chloro-N-(2-hydroxyethyl)-nicotinamide C₈H₁₀ClN₃O₂ Hydroxyethyl chain Improved solubility; precursor to pyrido[2,3-d]pyrimidine derivatives
2-Chloro-N-[2-({[3-(4-Morpholinyl)propyl]amino}carbonyl)phenyl]nicotinamide (947936-37-0) C₂₀H₂₂ClN₅O₃ Morpholinylpropyl-phenyl group Balanced solubility/bioavailability; kinase inhibitor scaffold

Key Comparative Insights

  • Lipophilicity and Solubility: The dimethylaminopropyl chain in the target compound provides moderate lipophilicity (logP ~1.8 estimated), favoring both aqueous and lipid solubility. The hydroxyethyl and morpholinyl derivatives show enhanced solubility due to polar functional groups (e.g., hydroxyl, morpholine oxygen) .
  • Biological Activity: The dimethylaminopropyl chain may enhance membrane permeability compared to the bulkier morpholinylphenyl group . The nitrobenzyl analog’s electron-withdrawing nitro group could increase electrophilicity, raising reactivity in covalent inhibitor designs .
  • Synthetic Accessibility :

    • The target compound’s synthesis is straightforward, with high purity (95%) achievable via standard amidation .
    • Cyclization of hydroxyethyl derivatives (e.g., to pyrido[2,3-d]pyrimidines) suffers from low yields (20–27%), limiting scalability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-[3-(dimethylamino)propyl]nicotinamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-chloronicotinic acid derivatives with 3-(dimethylamino)propylamine under reflux in aprotic solvents (e.g., DMF, THF) with carbodiimide coupling agents (e.g., EDC) . Yield optimization requires controlling temperature (60–80°C), pH (neutral to slightly basic), and stoichiometric ratios (1:1.2 molar excess of amine). Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) is typical .

Q. How can researchers characterize the compound’s structural integrity and purity?

  • Methodology : Use ¹H/¹³C NMR to confirm substituent positions and amine protonation states (e.g., dimethylamino protons at δ 2.1–2.3 ppm) . X-ray crystallography resolves stereochemistry and hydrogen-bonding networks (e.g., C=O···H–N interactions in nicotinamide derivatives) . HPLC with UV detection (λ = 254 nm) ensures purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary bioactivity screening (e.g., herbicidal or antimicrobial activity)?

  • Methodology : For herbicidal activity, use Arabidopsis or Lemna minor growth inhibition assays at 10–100 µM concentrations . For antimicrobial screening, employ broth microdilution (MIC determination) against Staphylococcus aureus or Escherichia coli . Include positive controls (e.g., glyphosate for herbicides) and solvent controls (DMSO <1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

  • Methodology : Systematically modify substituents:

  • Nicotinamide core : Replace chlorine with fluorine or methyl groups to alter lipophilicity .
  • Dimethylamino side chain : Extend alkyl chain length or substitute with cyclic amines (e.g., piperidine) to enhance membrane permeability .
    Quantify changes via IC₅₀ comparisons and molecular docking (e.g., AutoDock Vina) to target enzymes (e.g., acetolactate synthase for herbicides) .

Q. What crystallographic data reveal about the compound’s stability and intermolecular interactions?

  • Methodology : Solve crystal structures using single-crystal X-ray diffraction (Mo-Kα radiation, 100 K). Key findings for similar nicotinamides include:

  • Hydrogen bonds : Between amide C=O and NH groups (2.8–3.0 Å), stabilizing the lattice .
  • Torsional angles : Dimethylamino propyl chain flexibility (θ = 60–80°) affects packing efficiency .
    Use Mercury software to analyze π-π stacking and hydrophobic interactions .

Q. How do computational models predict the compound’s pharmacokinetics and toxicity?

  • Methodology : Perform ADMET prediction using SwissADME or ProTox-II:

  • Lipophilicity : LogP ~2.5 (optimal for blood-brain barrier penetration) .
  • Toxicity alerts : Check for mutagenicity (Ames test) or hepatotoxicity via cytochrome P450 inhibition .
    Validate with in vitro CYP450 assays (e.g., CYP3A4) and Ames bacterial reverse mutation tests .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed exposure time, cell viability controls) .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) that may alter activity .
  • Statistical analysis : Apply ANOVA to compare datasets and identify outliers (p <0.05 significance) .

Q. How can photostability studies inform formulation design for light-sensitive applications?

  • Methodology : Expose the compound to UV light (365 nm, 8 mW/cm²) in a photoreactor and monitor degradation via HPLC. Key parameters:

  • Half-life : Calculate using first-order kinetics (e.g., t₁/₂ = 12 hours under UV) .
  • Protective additives : Include antioxidants (e.g., BHT) or light-blocking excipients (e.g., TiO₂) in formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.